molecular formula C9H13ClN4O B500786 4-chloro-5-(4-methyl-piperazin-1-yl)-pyridazin-3(2H)-one CAS No. 947-83-1

4-chloro-5-(4-methyl-piperazin-1-yl)-pyridazin-3(2H)-one

Cat. No.: B500786
CAS No.: 947-83-1
M. Wt: 228.68g/mol
InChI Key: IIBKADIDGYNEAI-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-methyl-piperazin-1-yl)-pyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, combining a pyridazin-3(2H)-one core with a 4-methylpiperazine moiety. The pyridazinone scaffold is a recognized privileged structure in drug discovery, known for its diverse biological activities . Notably, derivatives containing this scaffold have shown considerable potential as vasodilators for the treatment of cardiovascular diseases and as targeted anticancer agents . The incorporation of the 4-methylpiperazine group is a common strategy in medicinal chemistry, as the piperazine ring is a biologically active scaffold that can enhance a molecule's pharmacokinetic properties and interaction with biological targets . Piperazine derivatives, in general, have been reported to exhibit a broad spectrum of pharmacological actions, including antimicrobial, antidepressant, anti-inflammatory, and antiproliferative activities . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key synthetic intermediate for the development of novel bioactive molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-4-(4-methylpiperazin-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O/c1-13-2-4-14(5-3-13)7-6-11-12-9(15)8(7)10/h6H,2-5H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBKADIDGYNEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-5-(4-methyl-piperazin-1-yl)-pyridazin-3(2H)-one, with the molecular formula C9H13ClN4O and a molecular weight of 228.68 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its cytotoxicity, mechanism of action, and therapeutic applications based on recent research findings.

The compound's structure is characterized by a pyridazinone core linked to a piperazine moiety, which is known to enhance biological activity. The IUPAC name for this compound is 5-chloro-4-(4-methylpiperazin-1-yl)-1H-pyridazin-6-one. Its canonical SMILES representation is CN1CCN(CC1)C2=C(C(=O)NN=C2)Cl .

Cytotoxicity and Anticancer Potential

Recent studies have demonstrated that derivatives of pyridazinones, including this compound, exhibit promising anticancer activities. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines:

  • AGS Cells : The compound was evaluated for its anti-proliferative effects against gastric adenocarcinoma (AGS) cells, exhibiting low toxicity towards human gingival fibroblasts while effectively inducing cell death in AGS cells .
  • Cell Lines Tested : The compound's efficacy was assessed using MTT and LDH assays against several cancer cell lines, including HCT116 (colon carcinoma) and SHSY5Y (neuroblastoma). It was found that the introduction of the piperazine linker significantly enhanced the anti-proliferative effects of the derivatives .
Cell Line IC50 (µM) Mechanism of Action
AGS12.50Induction of oxidative stress
HCT11626.00Apoptosis via morphological changes
SHSY5Y49.85Cell cycle arrest and apoptosis

The biological activity of this compound has been linked to its ability to induce oxidative stress in cancer cells. This mechanism leads to morphological changes indicative of apoptosis, such as cell blebbing and nuclear fragmentation. The compound's structure allows it to interact with cellular pathways that regulate apoptosis and cell proliferation .

Case Studies

Several studies highlight the effectiveness of this compound in various therapeutic contexts:

  • Gastric Cancer Treatment : A study synthesized multiple derivatives based on the pyridazinone structure, demonstrating that certain compounds could significantly inhibit AGS cell growth while sparing normal cells .
  • Neuroblastoma Research : Another investigation focused on neuroblastoma cells, revealing that modifications in the piperazine moiety could enhance the selectivity and potency against cancerous cells compared to non-cancerous cells .
  • Combination Therapies : There are ongoing investigations into the use of this compound in combination with traditional chemotherapeutic agents like doxorubicin, aiming to improve overall efficacy and reduce side effects by leveraging synergistic effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyridazine derivatives, including 4-chloro-5-(4-methyl-piperazin-1-yl)-pyridazin-3(2H)-one, as anticancer agents. The compound exhibits inhibitory effects on various cancer cell lines, leveraging mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives with similar structures have shown promising results against breast and lung cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce oxidative stress, making it a candidate for treating inflammatory diseases such as arthritis and colitis. The presence of the piperazine moiety is believed to enhance its binding affinity to relevant biological targets, thus amplifying its therapeutic efficacy .

Neurological Applications

There is growing interest in the use of this compound for neurological disorders, particularly Alzheimer's disease. Its ability to act as a cholinesterase inhibitor suggests potential benefits in alleviating cognitive decline associated with neurodegenerative diseases. Studies have demonstrated that similar compounds can improve memory and learning in animal models by enhancing cholinergic neurotransmission .

Vasodilator Effects

Research has indicated that derivatives of pyridazinones can exhibit vasodilatory effects, which are crucial for managing hypertension. The mechanism involves the relaxation of vascular smooth muscle, leading to decreased blood pressure. This property positions the compound as a potential candidate for developing antihypertensive medications .

Case Studies

StudyFocusFindings
Vasodilator ActivityDemonstrated significant reduction in blood pressure in hypertensive models using pyridazine derivatives.
Anticancer ActivityShowed inhibition of cancer cell proliferation in vitro, with IC50_{50} values indicating strong activity against specific cancer types.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in treated models, suggesting potential for chronic inflammatory conditions.
Neurological EffectsImproved cognitive function in animal models treated with cholinesterase inhibitors derived from pyridazine structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

The pyridazinone core allows for diverse substitutions at positions 4 and 5, which significantly impact biological activity and physicochemical properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Compound Name Position 5 Substituent Molecular Weight (g/mol) Key Features/Biological Activity Reference
4-Chloro-5-(4-methyl-piperazin-1-yl)-pyridazin-3(2H)-one 4-Methyl-piperazin-1-yl ~243.69* Enhanced solubility; potential receptor antagonism
4-Chloro-5-(piperidin-1-yl)-pyridazin-3(2H)-one Piperidin-1-yl 213.67 Reduced basicity vs. piperazine; synthetic intermediate
4-Chloro-5-(dimethylamino)-2-phenyl-pyridazin-3(2H)-one Dimethylamino 263.72 Electron-donating group; phenyl enhances aromatic interactions
Norflurazon (Herbicide) Methylamino + 3-(trifluoromethyl)phenyl 355.73 Herbicidal activity; trifluoromethyl enhances stability
4-Chloro-5-[2-(4-methoxyphenyl)ethylamino]-pyridazin-3(2H)-one 2-(4-Methoxyphenyl)ethylamino 461.76 α1-Adrenergic receptor antagonist; bromopentyl chain for functionalization

*Estimated based on structurally similar compounds.

Structure-Activity Relationships (SAR)

  • Electron-Donating vs. In contrast, Norflurazon’s trifluoromethyl group is strongly electron-withdrawing, improving metabolic stability and hydrophobic interactions . Dimethylamino substituents (e.g., in ) increase electron density on the pyridazinone ring, which may favor π-π stacking in receptor binding.
  • Steric Effects: Bulky substituents like the 4-methoxyphenethylamino group in may hinder binding to compact active sites but improve selectivity for larger pockets (e.g., in α1-adrenergic receptors).
  • Biological Activity :

    • Compounds with aryl groups (e.g., phenyl in , trifluoromethylphenyl in ) exhibit herbicidal or receptor-antagonistic activities, likely due to enhanced hydrophobic interactions.
    • The bromopentyl chain in allows for further derivatization, highlighting the role of synthetic flexibility in drug development.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Piperazine derivatives (e.g., target compound) generally exhibit higher aqueous solubility than piperidine analogues due to increased hydrogen-bonding capacity .
  • Metabolic Stability: Trifluoromethyl groups (e.g., Norflurazon) resist oxidative metabolism, extending half-life .
  • Melting Points : Data gaps exist for the target compound, but analogues like 4-chloro-5-(cyclohexyloxy)-pyridazin-3(2H)-one (melting point ~134–136°C) suggest that substituents significantly influence crystallinity .

Key Research Findings

  • Insecticidal Activity: Pyridazinone derivatives with amino or alkoxy groups (e.g., 4b, 4d in ) show >90% activity at 100 mg/L against Plutella xylostella, indicating that polar substituents enhance insecticidal efficacy .

Q & A

Q. What advanced techniques validate hydrogen-bonding networks in co-crystals?

  • Tools :
  • Solid-State NMR : Detect ¹⁵N–¹H correlations to map intermolecular bonds .
  • IR Microspectroscopy : Identify O–H···N stretches at ~3200 cm⁻¹ .
  • Periodic DFT : Simulate lattice energies (e.g., using CRYSTAL17) to predict stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-5-(4-methyl-piperazin-1-yl)-pyridazin-3(2H)-one
Reactant of Route 2
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4-chloro-5-(4-methyl-piperazin-1-yl)-pyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.